(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid
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Overview
Description
(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-oxopyrrolidin-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of boronic esters or alcohols.
Substitution: Participation in cross-coupling reactions like Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product in Suzuki–Miyaura coupling reactions . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with various enzymes and receptors .
Comparison with Similar Compounds
Comparison: (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of the 2-oxopyrrolidin-1-yl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific cross-coupling reactions where other boronic acids may not be as effective .
Properties
Molecular Formula |
C10H12BNO3 |
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Molecular Weight |
205.02 g/mol |
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10-2-1-7-12(10)9-5-3-8(4-6-9)11(14)15/h3-6,14-15H,1-2,7H2 |
InChI Key |
AXPKQCFRONJAQZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCCC2=O)(O)O |
Origin of Product |
United States |
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